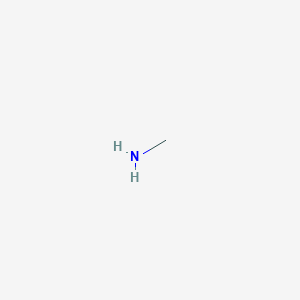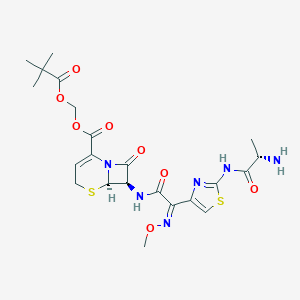
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid
Descripción general
Descripción
“2-(2-Aminothiazol-4-yl)-2-oxoacetic acid” is an organosulfide and amine derivative, carboxylic acid . It is a light orange powder . This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been documented in literature . For instance, the bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminothiazol-4-yl)-2-oxoacetic acid” is CHClNOS. Its average mass is 194.639 Da and its monoisotopic mass is 193.991669 Da .
Chemical Reactions Analysis
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Physical And Chemical Properties Analysis
“2-(2-Aminothiazol-4-yl)-2-oxoacetic acid” is an almost white to light beige crystalline powder . It has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes, for the voltammetric determination of copper ions .
Aplicaciones Científicas De Investigación
Anticancer Activity
2-Aminothiazole-based compounds, such as the one , have been associated with anticancer activity . For instance, SNS-032 (formerly BMS-387032), an analogue of 2-aminothiazole, was found to be an ATP-competitive and CDK2-selective inhibitor that was selected as an antitumor agent to enter Phase 1 human clinical trials .
Antioxidant Activity
These compounds also exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
2-Aminothiazole-based compounds have shown significant antimicrobial potential . For example, some synthesized compounds have shown good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .
Anti-inflammatory Activity
These compounds have been associated with anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, and substances that can help manage it can be beneficial in treating many diseases.
Antifungal Activity
Some 2-aminothiazole-based compounds have shown significant antifungal potential . For instance, compound 2b showed maximum antifungal potential against Candida glabrata .
Anti-HIV Activity
2-Aminothiazoles are also used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antitumor Activity
2-Aminothiazoles have been associated with antitumor activity . They have been used in the development of drugs targeting a wide range of therapeutic targets including tumors .
Analgesic Agents
Finally, 2-Aminothiazoles have been used in the synthesis of compounds with analgesic (pain-relieving) properties . This makes them valuable in the development of new pain management medications .
Mecanismo De Acción
Target of Action
The compound 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, also known as 2-(2-Aminothiazol-4-yl)glyoxylic acid, is a derivative of 2-aminothiazole 2-aminothiazole derivatives have been reported to exhibit inhibitory activity against a wide range of human cancerous cell lines . They are also part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Mode of Action
2-aminothiazole derivatives are known to have a target-specific advanced mechanism of action . They can act as DNA intercalating agents, apoptotic/angiogenesis and cytotoxic agents, and inhibitors of multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways involved in cell proliferation, apoptosis, angiogenesis, and enzymatic activity.
Result of Action
Given its potential anticancer activity , it can be inferred that this compound may induce cell death, inhibit cell proliferation, and disrupt angiogenesis in cancerous cells.
Safety and Hazards
When handling “2-(2-Aminothiazol-4-yl)-2-oxoacetic acid”, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASTYPGLHRVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223408 | |
| Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid | |
CAS RN |
73150-67-1 | |
| Record name | 2-Amino-α-oxo-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73150-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073150671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-α-oxothiazol-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8S9EKV7AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid in pharmaceutical chemistry?
A1: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid and its salts serve as crucial building blocks in the production of cephalosporin antibiotics []. Cephalosporins represent a vital class of β-lactam antibiotics that combat bacterial infections by inhibiting bacterial cell wall synthesis. This compound's role as a synthetic intermediate highlights its importance in medicinal chemistry.
Q2: The abstract mentions "novel intermediates." What makes the intermediates described in this research novel?
A2: The abstract highlights the novelty of intermediates with the general formula where R is a potentially protected amino group and R' represents either monohalogenomethyl or alkylthiocarbonyl/aralkylthiocarbonyl groups []. This suggests that the described intermediates introduce structural variations, potentially offering advantages in terms of synthesis efficiency, yield, or access to a broader range of cephalosporin derivatives. Further details regarding specific structural modifications and their impact on the synthesis would be necessary to fully elucidate the novelty of these intermediates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)


